KSI-3716

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

KSI-3716 es un potente inhibidor de la proteína c-Myc, que juega un papel crucial en la regulación del ciclo celular, la apoptosis y la transformación celular. Este compuesto ha mostrado un potencial significativo en la investigación del cáncer, particularmente en el tratamiento del cáncer de vejiga .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

KSI-3716 se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura compleja. La ruta sintética generalmente involucra el uso de bromo, cloro y compuestos que contienen nitrógeno. Las condiciones de reacción a menudo incluyen el uso de dimetilsulfóxido (DMSO) como solvente y varios catalizadores para facilitar las reacciones .

Métodos de producción industrial

La producción industrial de this compound implica la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. El compuesto se produce típicamente en forma sólida y se puede disolver en DMSO para su uso en aplicaciones de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones

KSI-3716 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos en el compuesto por otro

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio y el hidruro de aluminio y litio.

Reactivos de sustitución: Como los halógenos y los agentes alquilantes

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir varios derivados oxidados de this compound, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Key Research Findings

- Intravesical Administration : KSI-3716 has been tested as an intravesical chemotherapy agent in murine models of orthotopic bladder cancer. Studies show that intravesical instillation at doses of 5 mg/kg significantly suppresses tumor growth with minimal systemic toxicity .

- Effectiveness Against Drug Resistance : Research indicates that this compound is effective against gemcitabine-resistant bladder cancer cells. In vitro studies demonstrated that this compound could inhibit the proliferation of gemcitabine-resistant KU19-19/GEM cells by inducing apoptosis and blocking cell survival pathways . The sequential administration of gemcitabine followed by this compound was shown to enhance therapeutic efficacy compared to either drug alone .

- Preclinical Models : In xenograft models, this compound exhibited significant antitumor activity even in tumors resistant to conventional therapies like gemcitabine and paclitaxel. This suggests its potential utility in treating patients with multidrug-resistant cancers .

Case Study 1: Bladder Cancer Treatment

In a preclinical study involving bladder cancer models, this compound was administered intravesically to assess its efficacy. Results showed a marked reduction in tumor volume and weight compared to control groups, indicating its potential as an effective treatment option for non-muscle invasive bladder cancer .

Case Study 2: Overcoming Chemoresistance

Another study focused on the use of this compound in overcoming gemcitabine resistance. The combination therapy demonstrated enhanced cytotoxic effects on resistant cell lines, suggesting that this compound could be an integral part of treatment regimens for patients who do not respond to standard chemotherapy .

Data Summary

| Study | Application | Findings | |

|---|---|---|---|

| Study 1 | Intravesical chemotherapy | Significant tumor suppression in murine models | Effective for bladder cancer treatment |

| Study 2 | Overcoming drug resistance | Enhanced efficacy when combined with gemcitabine | Potential for treating multidrug-resistant cancers |

Mecanismo De Acción

KSI-3716 ejerce sus efectos inhibiendo la proteína c-Myc. Bloquea la unión de c-Myc a su proteína asociada MAX, evitando la formación del complejo c-Myc/MAX. Esta inhibición interrumpe la actividad transcripcional de c-Myc, lo que lleva a la regulación negativa de los genes diana de c-Myc como ciclina D2, CDK4 y hTERT. El compuesto induce el arresto del ciclo celular y la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

KSI-3716 es único en su potente inhibición de la proteína c-Myc. Los compuestos similares incluyen:

MYRA-A: Inhibe la unión al ADN de las proteínas de la familia Myc sin interferir con la dimerización de c-Myc/MAX.

WBC100: Un degradador selectivo de c-Myc que se dirige a la vía del proteasoma 26S mediada por la ubiquitina E3 ligasa CHIP.

MDEG-541: Un potente degradador de MYC-MAX que exhibe actividad antiproliferativa al regular a la baja la expresión de las proteínas GSPT1, MYC, GSPT2 y PLK1 .

This compound se destaca por su mecanismo de acción específico y su eficacia en la inhibición de la actividad transcripcional mediada por c-Myc .

Actividad Biológica

KSI-3716 is a small molecule inhibitor targeting the c-Myc transcription factor, which plays a significant role in various cancers, including bladder cancer and multiple myeloma. This compound has shown promising biological activity, particularly in overcoming drug resistance and inducing apoptosis in cancer cells.

This compound functions by disrupting the c-Myc/MAX heterodimer's ability to bind to DNA, thereby inhibiting transcriptional activity associated with tumor growth. This mechanism is crucial as c-Myc is often overexpressed in many malignancies, contributing to cell proliferation and survival. By inhibiting this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells.

In Vitro Studies

Research has demonstrated that this compound exhibits potent cytotoxic effects on bladder cancer cells, particularly those resistant to gemcitabine. For instance, in studies involving the KU19-19/GEM cell line, this compound inhibited cell survival by approximately 85% at a concentration of 2 μM . This effect was significantly greater than that observed with another c-Myc inhibitor, 10058-F4, which showed no inhibition at doses up to 10 μM .

Table 1: Cytotoxic Effects of this compound on Bladder Cancer Cell Lines

| Cell Line | This compound Concentration (μM) | Cell Survival (%) | Notes |

|---|---|---|---|

| KU19-19 | 2 | 15% | Significant cytotoxicity |

| KU19-19/GEM | 2 | 15% | Overcomes gemcitabine resistance |

| 10058-F4 | 10 | 100% | No effect observed |

In Vivo Studies

In vivo studies using mouse models further support the efficacy of this compound. When administered intravesically, this compound effectively suppressed tumor growth in orthotopic bladder cancer models. Notably, sequential treatment with gemcitabine followed by this compound yielded better outcomes than either drug alone, suggesting a synergistic effect that could be beneficial for patients with gemcitabine-resistant tumors .

Clinical Implications

The implications of this compound's biological activity extend beyond laboratory settings. Its ability to induce apoptosis and inhibit proliferation in resistant cancer cell lines positions it as a potential therapeutic agent for patients with refractory tumors. The combination of this compound with traditional chemotherapeutics like gemcitabine could enhance treatment efficacy and reduce the likelihood of tumor recurrence.

Case Studies and Research Findings

Several studies have documented the antitumor activity of this compound:

- Bladder Cancer : A study reported that this compound effectively inhibited the proliferation of gemcitabine-resistant bladder cancer cells and induced apoptosis through PARP and caspase activation .

- Multiple Myeloma : Research indicates that MYC overexpression is a critical factor in multiple myeloma progression. This compound has been shown to exploit vulnerabilities in MYC-dependent metabolic pathways, leading to selective cytotoxicity against MYC-overexpressing cells .

- Xenograft Models : Patient-derived xenograft models have demonstrated that this compound can modulate tumor microenvironments, affecting factors like VEGF and CDK4 that enhance tumor metastasis behavior .

Propiedades

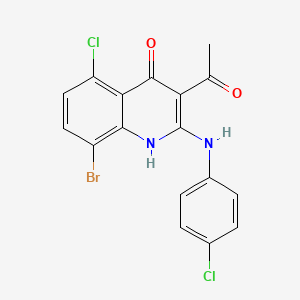

IUPAC Name |

3-acetyl-8-bromo-5-chloro-2-(4-chloroanilino)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrCl2N2O2/c1-8(23)13-16(24)14-12(20)7-6-11(18)15(14)22-17(13)21-10-4-2-9(19)3-5-10/h2-7H,1H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUPDOIKTMCJNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(NC2=C(C=CC(=C2C1=O)Cl)Br)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrCl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.